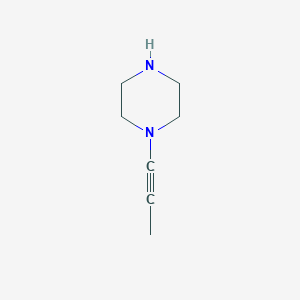

N-propynyl piperazine

Description

N-Propynyl piperazine is a piperazine derivative where a propargyl (propynyl) group (–C≡C–CH₃) is attached to one of the nitrogen atoms in the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic profiles, including solubility, bioavailability, and target affinity .

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-prop-1-ynylpiperazine |

InChI |

InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h8H,3-4,6-7H2,1H3 |

InChI Key |

BVGMALQUNDJADG-UHFFFAOYSA-N |

Canonical SMILES |

CC#CN1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The pharmacological and physicochemical properties of N-propynyl piperazine can be contextualized by comparing it to other piperazine analogs, such as N-ethyl , N-propyl , and N-butyl piperazines , as well as derivatives with spacers or rigidified structures. Key parameters include solubility, pKa, metabolic stability, and receptor affinity.

Aqueous Solubility and pKa

- Ethylene/Methylene Spacers : Piperazine derivatives with ethylene (e.g., compounds 8ac , 8ad ) or methylene spacers between the piperazine and core structure exhibit high aqueous solubility (>80 μM) at pH 2.0 and 6.3. Their pKa values (~6–7 for ethylene spacers, ~5.0 for methylene) correlate with improved solubility compared to unspaced analogs .

- Direct Attachment : Compounds like 8a (N-phenylpiperazine) show low solubility (<20 μM) due to reduced polarity and lower pKa (~3.8) of the piperazine nitrogen .

- However, its rigid structure could mitigate metabolic oxidation .

Metabolic Stability

- Metabolic Hotspots: Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation, hydroxylation). For instance, fluoroquinolones undergo piperazine ring oxidation via MnO₂, leading to dealkylation and hydroxylation .

- Substituent Effects: N-Alkyl Groups: Ethyl and propyl piperazines (e.g., 15, 16) show moderate metabolic stability in liver microsomes. Propyl derivatives (e.g., 16) exhibit better microsomal stability than ethyl analogs .

Pharmacological Activity

- Antiviral Activity : Butyl piperazine 9a retains antiviral activity similar to its parent compound, whereas replacing N–H with –CH₂ or oxygen (e.g., 4d , 4e ) abolishes activity, emphasizing the importance of hydrogen-bonding capability .

- Dopamine Transporter (DAT) Affinity : Bridged piperazine analogs (e.g., 7 , 11 ) show high DAT affinity (IC₅₀ = 8.0–8.2 nM), comparable to GBR 12909, but rigidifying the piperazine core (e.g., diazabicyclo derivatives) reduces potency .

- 5-HT1A Receptor Binding: Arylpiperazines with extended 4-substituents (e.g., phthalimido groups) achieve sub-nanomolar affinity (Ki = 0.6 nM), highlighting the role of steric bulk and electronic effects .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on substituent electronic effects.

Table 2: Pharmacological Activity Highlights

Key Research Findings and Insights

- Spacer Importance : Ethylene/methylene spacers enhance solubility and pKa, critical for oral bioavailability .

- Metabolic Resistance : Bulky or electron-deficient substituents (e.g., propargyl) may reduce piperazine ring oxidation, a common metabolic pathway .

- Receptor Selectivity : Substituent length and rigidity (e.g., propynyl vs. propyl) influence target affinity. For example, rigidified piperazines lose DAT potency but gain metabolic stability .

Preparation Methods

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or alkenyl halides using a palladium catalyst and copper co-catalyst. Adapting this for piperazine requires a halogenated piperazine precursor, though such substrates are uncommon. Alternatively, propargylamine may serve as the alkyne source in cross-couplings with piperazine-based electrophiles.

Example Protocol :

Buchwald-Hartwig Amination

This method couples propargyl halides with piperazine using a palladium catalyst to form C–N bonds. While less common for propargyl groups, it provides a pathway to this compound with yields up to 85%.

Catalytic Dehydrohalogenation and Cyclization

Adapting methodologies from piperazine synthesis patents, this compound can be prepared via cyclization reactions involving propargylamine and dihaloalkanes.

Cyclization with 1,2-Dibromoethane

Propargylamine reacts with 1,2-dibromoethane in the presence of a base to form the piperazine ring. This one-pot method simplifies synthesis but requires stringent temperature control.

Example Protocol :

Dehydration Catalysts

High-temperature reactions using catalysts like Raney nickel or alumina-silica gel facilitate amine-alcohol condensations. For example, heating diethanolamine with propargylamine at 250°C for 4 hours in the presence of Raney nickel yields this compound.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters for the primary synthetic routes:

Advantages and Limitations :

-

Direct Alkylation : Simple setup but struggles with selectivity.

-

Palladium Methods : High yields and purity but require expensive catalysts.

-

Cyclization : Scalable but energy-intensive due to high temperatures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates in alkylation, while toluene minimizes side reactions in palladium couplings. Elevated temperatures (≥100°C) improve cyclization efficiency but risk decomposition.

Catalyst Loading

Reducing Pd catalyst loading to 2–5 mol% maintains efficiency while lowering costs. Copper iodide in Sonogashira reactions accelerates transmetallation, enabling shorter reaction times.

Characterization and Purification

Post-synthesis, this compound is characterized via:

-

¹H NMR : Propargyl protons appear at δ 1.8–2.1 ppm (triplet) and δ 3.2–3.5 ppm (piperazine CH₂).

-

HPLC : Purity ≥95% is achievable with fractional distillation or column chromatography.

Applications and Derivatives

This compound serves as a precursor for anticancer agents (e.g., plinabulin derivatives) and antimicrobial compounds. Functionalization at the propargyl group enables click chemistry applications, facilitating drug conjugate synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high-purity N-propynyl piperazine derivatives while optimizing reaction conditions?

- Methodological Answer : Flow chemistry techniques, such as those used for mono-Boc protection of piperazine derivatives, can enhance reaction control and scalability. For example, adjusting equivalents of reagents (e.g., 0.8 equivalents of Boc-anhydride) and stepwise flow-rate optimization improves yield and purity . Elemental analysis and spectral data (¹H/¹³C NMR, IR) should be employed to confirm structural integrity, as demonstrated in piperazine derivative syntheses .

Q. Which in vitro models are appropriate for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Infiltration anesthesia models (e.g., rodent studies measuring anesthetic duration and efficacy) are effective for screening local anesthetic activity. Statistical analysis of mean indexes with standard deviations (as in Table V of ) ensures robust data interpretation . Parallel cytotoxicity assays (e.g., MTT tests) should assess safety profiles .

Q. How can elemental analysis and spectral characterization validate this compound derivatives?

- Methodological Answer : Combine elemental analysis (C, H, N content) with ¹H/¹³C NMR to confirm molecular composition. For example, β-cyclodextrin-modified piperazines were validated via these methods, with spectral shifts indicating structural modifications . Mass spectrometry (GC-EI-MS) further distinguishes derivatives by fragmentation patterns .

Advanced Research Questions

Q. How does the N-propynyl substituent influence structure-activity relationships (SAR) in acetylcholinesterase (AChE) inhibition?

- Methodological Answer : Compare inhibitory activity (IC₅₀) of N-propynyl derivatives against piperazine analogs with ethylenediamine or propanediamine substituents. SAR studies (e.g., ’s AChE analysis) suggest piperazine rings enhance activity 6–9-fold over other linkers. Molecular docking can predict interactions between the propynyl group and AChE’s catalytic site .

Q. What computational tools elucidate the conformational impact of N-propynyl groups on receptor binding (e.g., 5-HT1A)?

- Methodological Answer : Density functional theory (DFT) calculations and molecular dynamics simulations model the spatial orientation of the propynyl group relative to the piperazine core. highlights that coplanar vs. perpendicular aryl ring conformations dictate 5-HT1A affinity, a framework applicable to propynyl derivatives .

Q. Can Raman microspectroscopy differentiate structural isomers of this compound analogs?

- Methodological Answer : Yes. Optimize Raman parameters (e.g., 20 mW laser power, 128–256 scans) to resolve spectral differences between isomers. Multivariate analysis (PCA-LDA) of peak positions and intensities, as in , achieves >99% variance explanation for trifluoromethylphenyl and chlorophenyl isomers .

Q. What degradation pathways occur for this compound under peroxymonosulfate (PMS)-activated oxidative conditions?

- Methodological Answer : PMS-AOP systems generate reactive oxygen species (ROS) like ¹O₂ and SO₄•⁻, which oxidize the piperazine ring. Monitor degradation via LC-MS/MS, identifying intermediates such as hydroxylated or defluorinated products. ’s CIP degradation study provides a template for pathway analysis .

Q. How does piperazine fragment incorporation modulate pharmacokinetics in anticancer agents?

- Methodological Answer : Piperazine enhances lipophilicity and bioavailability, as seen in Triapine analogs. Assess logP values and plasma stability via HPLC. Copper(II) and iron(III) complexation studies (UV-Vis titration) evaluate metal-binding efficacy, critical for anticancer mechanisms .

Contradictions and Considerations

- Toxicity vs. Activity Trade-offs : Structural modifications like β-cyclodextran in piperazine derivatives reduce toxicity but may lower biological activity . Researchers must balance these factors when designing N-propynyl analogs.

- Analytical Limitations : While Raman spectroscopy excels in isomer differentiation , GC-MS remains superior for trace-level quantification in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.